Lithium tetrachloropalladate(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura cross-coupling reactions

This reaction type involves coupling an organoboron compound with an organic halide to form a carbon-carbon bond. Lithium tetrachloropalladate(II) serves as a catalyst in this reaction, enabling the formation of various biaryl and vinyl compounds essential for pharmaceuticals, natural product synthesis, and functional materials .

Heck reactions

These reactions involve the coupling of an alkene with an aryl or vinyl halide to form a new carbon-carbon bond. Lithium tetrachloropalladate(II) again acts as a catalyst, facilitating the formation of diverse organic molecules with alkene functionality, which are crucial building blocks in organic synthesis .

Sonogashira coupling reactions

This reaction type enables the coupling of a terminal alkyne with an aryl or vinyl halide to form a carbon-carbon bond. Lithium tetrachloropalladate(II) can be employed as a catalyst in this reaction, allowing the synthesis of various organic molecules with alkyne functionality, which are valuable in materials science and medicinal chemistry .

These are just a few examples, and lithium tetrachloropalladate(II) is involved in numerous other organic synthesis reactions, showcasing its versatility and importance in the field.

Other Scientific Research Applications

Beyond organic synthesis, lithium tetrachloropalladate(II) also finds applications in other areas of scientific research:

Electrochemistry

Lithium tetrachloropalladate(II) can be used as a precursor for the preparation of palladium nanoparticles, which are employed as electrocatalysts in various electrochemical processes, including fuel cells and water splitting .

Material Science

Palladium nanoparticles derived from lithium tetrachloropalladate(II) are also used in the development of novel materials with desired properties, such as enhanced electrical conductivity, catalytic activity, and sensing capabilities .

The origin of this compound typically lies in its synthesis for research or industrial applications. There are no natural sources of Li₂PdCl₄ as its components are not readily available together in nature.

The significance of lithium tetrachloropalladate(II) lies in its role as a catalyst in organic reactions, particularly in cross-coupling reactions for carbon-carbon bond formation []. These reactions are crucial for synthesizing complex organic molecules with specific functionalities, which are essential in various fields like pharmaceuticals and materials science.

Molecular Structure Analysis

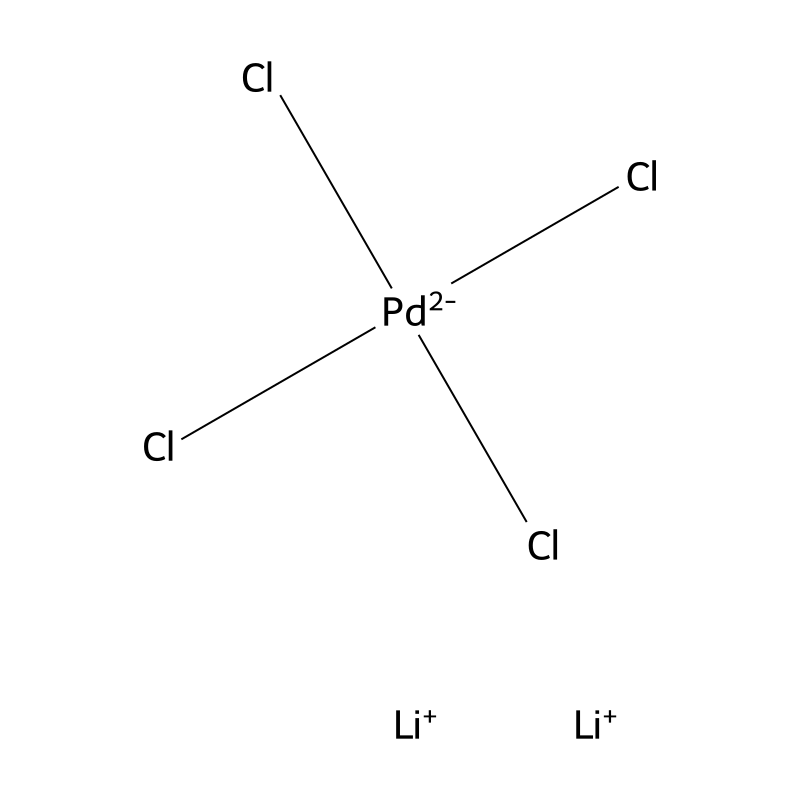

Li₂PdCl₄ adopts a square planar geometry around the central palladium(II) ion (Pd²⁺). The four chloride ions (Cl⁻) form strong covalent bonds with the Pd²⁺ ion, resulting in a flat, square-shaped arrangement. The two lithium ions (Li⁺) lie outside this plane, balancing the negative charge of the tetrachloropalladate(II) anion (PdCl₄²⁻) [].

Chemical Reactions Analysis

Synthesis:

Lithium tetrachloropalladate(II) can be synthesized by various methods, but a common approach involves reacting palladium chloride (PdCl₂) with lithium chloride (LiCl) in concentrated hydrochloric acid (HCl) solution [].

PdCl₂ (s) + 2 LiCl (aq) + 2 HCl (aq) → Li₂PdCl₄ (s) + H₂ (g)Decomposition:

Li₂PdCl₄ decomposes upon heating, releasing chlorine gas and forming a mixture of palladium chlorides [].

Li₂PdCl₄ (s) → PdCl₂ (s) + 2 LiCl (s) + Cl₂ (g)Other Relevant Reactions:

Li₂PdCl₄ serves as a catalyst in numerous organic reactions. A well-known example is the Heck reaction, which involves the coupling of an aryl halide (Ar-X) with an alkene (R-CH=CH₂) to form a substituted alkene (Ar-CH=CHR) [].

Ar-X + R-CH=CH₂ → Ar-CH=CHR + HX (where X = Cl, Br, I)Physical And Chemical Properties Analysis

- Metalation Reactions: It can engage in ortho metalation with aromatic compounds, particularly aldoximes and ketoximes, leading to the formation of palladium-containing complexes .

- Exchange Reactions: The compound can undergo stereochemical exchange reactions with alkylmercury compounds, illustrating its versatility in forming new organometallic species .

- Catalytic Activity: As a catalyst, lithium tetrachloropalladate(II) facilitates various organic reactions, including cross-coupling reactions that are fundamental in synthetic chemistry .

Lithium tetrachloropalladate(II) can be synthesized through various methods:

- In Situ Preparation: A common method involves the reaction of palladium(II) chloride with lithium chloride in a methanol solvent. This approach allows for the direct formation of lithium tetrachloropalladate(II) under controlled conditions .

- Solid-State Synthesis: Another method includes the solid-state reaction between lithium chloride and palladium(II) chloride at elevated temperatures, leading to the formation of the desired compound.

Lithium tetrachloropalladate(II) finds applications across multiple fields:

- Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

- Material Science: The compound is utilized in the development of advanced materials, including those used in electronics and nanotechnology.

- Research and Development: It is employed in academic research to study palladium chemistry and its applications in synthetic methodologies.

Research into the interaction of lithium tetrachloropalladate(II) with other chemical species has revealed its ability to form complexes with different ligands. These studies often focus on:

- Ligand Exchange Dynamics: Understanding how lithium tetrachloropalladate(II) interacts with various ligands can provide insights into its reactivity and stability.

- Reactivity Patterns: Investigating how this compound behaves in different environments helps elucidate its role as a catalyst and its potential applications in synthetic chemistry.

Lithium tetrachloropalladate(II) shares similarities with other palladium complexes but possesses unique characteristics that differentiate it:

| Compound Name | Formula | Key Features |

|---|---|---|

| Palladium(II) Chloride | PdCl₂ | Commonly used as a precursor for palladium complexes. |

| Tetraamminepalladium(II) Chloride | [Pd(NH₃)₄]Cl₂ | Soluble complex with distinct coordination properties. |

| Palladium(II) Acetate | Pd(OAc)₂ | Used in cross-coupling reactions; less stable than lithium tetrachloropalladate(II). |

Lithium tetrachloropalladate(II)'s unique composition allows it to function effectively as a catalyst while providing distinct reactivity patterns compared to these similar compounds. Its stability and solubility characteristics make it particularly useful in specific synthetic applications.

Conventional Synthetic Routes in Laboratory Settings

The most widely employed conventional method for synthesizing lithium tetrachloropalladate(II) involves the in situ preparation from palladium(II) chloride and lithium chloride in appropriate solvents [4] [51]. This approach utilizes one equivalent of palladium(II) chloride with two equivalents of lithium chloride in solvents such as methanol, ethanol, acetic acid, or tetrahydrofuran [4]. The reaction proceeds through the dissolution of the initially insoluble palladium(II) chloride upon addition of lithium chloride, forming the soluble tetrachloropalladate complex [30].

The fundamental reaction can be represented as:

PdCl₂ + 2 LiCl → Li₂PdCl₄

This synthetic route exploits the coordination chemistry of palladium(II), which readily forms square planar complexes with chloride ligands [3]. The palladium center adopts a +2 oxidation state with four chloride ions arranged in a characteristic square planar geometry, typical of d⁸ metal complexes [3]. The negative charge of the tetrachloropalladate anion is balanced by two lithium cations, resulting in the formation of lithium tetrachloropalladate(II) [3].

Laboratory synthesis typically involves heating the reaction mixture in a water bath with a reflux condenser for approximately one hour to ensure complete dissolution and complex formation [32]. The resulting solution exhibits a characteristic dark-red color, indicating successful formation of the lithium tetrachloropalladate complex [32]. This conventional approach has proven reliable for small to medium-scale laboratory preparations, with yields typically ranging from moderate to good depending on reaction conditions and solvent choice [32].

Alternative conventional routes include the metathesis reaction between sodium tetrachloropalladate and lithium chloride in aqueous solution [10]. This method offers the advantage of operating under mild conditions at room temperature while maintaining high yields [10]. The reaction proceeds via simple ion exchange, where sodium ions are replaced by lithium ions in the tetrachloropalladate structure [10].

| Synthesis Method | Starting Materials | Reaction Conditions | Advantages |

|---|---|---|---|

| In Situ Preparation | PdCl₂ + 2 LiCl | Appropriate solvent, ambient to reflux | Most common, versatile solvents |

| Direct Synthesis | Pd metal + Li₂CO₃ + HCl | Acidic conditions, elevated temperature | High purity, scalable |

| Metathesis Reaction | Na₂PdCl₄ + 2 LiCl | Aqueous medium, room temperature | Mild conditions, high yield |

| Solution Crystallization | Preformed complex + solvent | Controlled cooling, seeded crystallization | Pure crystals, structural studies |

Modern Synthesis Approaches

Contemporary synthetic methodologies for lithium tetrachloropalladate(II) have evolved to incorporate advanced techniques that enhance efficiency, purity, and scalability [29]. Microwave-assisted synthesis represents a significant advancement in modern preparation methods, offering reduced reaction times and improved energy efficiency compared to conventional heating approaches [29]. This technique utilizes microwave irradiation to accelerate the dissolution and complexation processes, typically reducing synthesis time from hours to minutes [29].

Modern approaches also include the development of continuous flow synthesis methods, which allow for better control of reaction parameters and improved reproducibility [25]. These methods enable precise temperature control, optimized mixing, and consistent residence times, leading to enhanced product quality and reduced batch-to-batch variation [25]. Flow synthesis is particularly advantageous for scaling up production while maintaining stringent quality standards required for research applications [25].

Another contemporary approach involves the use of ionic liquids as reaction media, which can provide unique solvent properties and facilitate complex formation under mild conditions [31]. These green chemistry approaches align with modern sustainability principles while potentially offering improved selectivity and product isolation [31]. The use of ionic liquids can also eliminate the need for volatile organic solvents, reducing environmental impact and improving laboratory safety conditions [31].

Advanced coordination chemistry strategies have been developed that utilize designed ligand systems to control the formation and properties of palladium complexes [33]. These approaches can lead to improved stability, enhanced solubility characteristics, and tailored reactivity profiles suitable for specific research applications [33]. Modern synthetic routes also incorporate computational modeling to predict optimal reaction conditions and guide experimental design [38] [42].

Biotemplating approaches represent an emerging area in modern synthesis, where biological systems or biomolecules are used to control the formation and organization of palladium complexes [26]. These methods can provide unique structural control and may lead to materials with enhanced properties for specific applications [26]. The integration of biological and synthetic chemistry offers new possibilities for creating well-defined palladium complex architectures [26].

Purification and Isolation Techniques for Research Applications

Purification and isolation of lithium tetrachloropalladate(II) for research applications requires careful consideration of the compound's moisture sensitivity and solubility characteristics [4]. The hygroscopic nature of the compound necessitates storage and handling in moisture-free environments to prevent decomposition and maintain product integrity [4]. Standard purification protocols begin with recrystallization techniques that exploit the differential solubility of the desired compound and impurities [46] [50].

Recrystallization from appropriate solvents represents the primary purification method for lithium tetrachloropalladate(II) [46]. The process involves dissolving the crude product in a hot solvent where it exhibits high solubility, followed by controlled cooling to induce crystallization [46]. The choice of solvent is critical, with water, methanol, and ethanol being commonly employed due to the compound's favorable solubility characteristics in these media [44]. The recrystallization process must be conducted under controlled conditions to prevent rapid crystallization, which can lead to inclusion of impurities within the crystal structure [46].

Crystallization techniques for research-grade material require careful attention to nucleation and crystal growth parameters [45]. The most promising crystals for structural studies typically measure between 0.1 and 0.3 millimeters in at least two dimensions, exhibit transparency, and possess sharp edges [45]. Controlled temperature gradients and slow cooling rates are essential for producing high-quality crystals suitable for single-crystal X-ray diffraction analysis [45].

Filtration methods play a crucial role in the isolation process, with vacuum filtration using Büchner or Hirsch funnels being standard practice [46]. The filtration step must be performed efficiently to minimize exposure to atmospheric moisture, which can compromise product purity [46]. Washing procedures involve the use of cold, dry solvents to remove surface impurities while minimizing dissolution of the desired product [46].

Advanced purification techniques include column chromatography on silica gel using appropriate solvent systems [32]. This method is particularly useful for removing organic impurities and can provide high-purity material suitable for sensitive research applications [32]. The choice of eluent system must be optimized to achieve adequate separation while maintaining compound stability [32].

Drying procedures require special consideration due to the compound's hygroscopic nature [4]. Vacuum drying under inert atmosphere is preferred to prevent moisture uptake and potential decomposition [18]. Desiccator storage with appropriate drying agents provides additional protection against atmospheric moisture during long-term storage [18]. Temperature control during drying is essential to prevent thermal decomposition while ensuring complete solvent removal [18].

| Purification Method | Application | Advantages | Considerations |

|---|---|---|---|

| Recrystallization | Primary purification | High purity, scalable | Solvent choice critical |

| Column Chromatography | Organic impurity removal | Excellent separation | Requires optimization |

| Vacuum Filtration | Solid-liquid separation | Efficient, standard | Moisture protection needed |

| Controlled Crystallization | Research-grade crystals | Structural quality | Slow, controlled process |

Quality Control Parameters in Research Settings

Quality control parameters for research-grade lithium tetrachloropalladate(II) encompass a comprehensive range of analytical determinations to ensure material suitability for scientific investigations [23]. Palladium content analysis represents a fundamental quality control parameter, with theoretical palladium content calculated at 41.70% by mass [23]. Analytical determination methods typically yield palladium content values around 38.66%, reflecting the hydrated nature of the commercial material and analytical measurement uncertainties [23].

Purity specifications for research-grade material typically require product purity levels of 99.99% or higher, with total impurity content maintained below 100 parts per million [23]. These stringent specifications ensure that trace contaminants do not interfere with research applications or compromise experimental results [23]. Impurity analysis focuses on the detection and quantification of metal contaminants, organic residues, and inorganic salts that may be present from synthetic processes [23].

Spectroscopic characterization forms an essential component of quality control protocols, employing multiple analytical techniques to confirm compound identity and assess purity [35] [37]. Infrared spectroscopy provides characteristic absorption bands for metal-chloride stretching vibrations, typically observed in the 200-360 wavenumber range [37] [39]. These spectroscopic fingerprints serve as definitive identification criteria and can detect the presence of impurities or structural modifications [37].

Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance, offers valuable insights into the coordination environment of palladium centers when phosphine ligands are present [38] [42]. Chemical shift values provide information about the electronic environment and can detect ligand exchange or complex decomposition [38] [42]. The technique is particularly sensitive to structural changes and can identify even minor impurities in the coordination sphere [38].

Ultraviolet-visible spectroscopy enables the characterization of electronic transitions in palladium complexes, with absorption maxima typically observed between 405-425 nanometers [20] [24]. Molar absorptivity values of approximately 3.011 × 10⁴ liters per mole per centimeter provide quantitative measures of compound concentration and can be used for purity assessment [20] [24]. The spectroscopic method offers excellent sensitivity with detection limits in the microgram per milliliter range [20].

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and other elements present in the compound [43]. This technique serves as a complementary method to verify molecular composition and detect organic impurities [43]. Mass spectrometric analysis confirms molecular ion peaks and fragmentation patterns characteristic of lithium tetrachloropalladate(II) [2].

X-ray diffraction analysis enables crystal structure determination and verification of the square planar coordination geometry around palladium centers [41] [43]. Single-crystal diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions [41]. Powder diffraction patterns serve as fingerprints for phase identification and can detect crystalline impurities [41].

Storage conditions significantly impact long-term stability and quality maintenance [36]. Research-grade material requires storage under nitrogen atmosphere with protection from light to prevent photochemical decomposition [36]. Temperature control, typically at 2-8°C, helps maintain compound stability and prevents thermal degradation [36]. Moisture protection through desiccant storage or inert atmosphere packaging prevents hydrolysis and maintains analytical specifications [36].

| Quality Parameter | Specification | Method | Acceptance Criteria |

|---|---|---|---|

| Palladium Content | 38.66-41.70% | Analytical determination | Within ±2% of theoretical |

| Product Purity | ≥99.99% | Purity analysis | <0.01% total impurities |

| Total Impurities | <100 ppm | Impurity screening | All individual impurities <50 ppm |

| Moisture Content | <0.5% | Karl Fischer titration | Minimize water content |

| Crystal Structure | Square planar | X-ray diffraction | Confirmed geometry |

| Spectroscopic Identity | Characteristic peaks | Multi-technique analysis | Match reference spectra |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant